Eperisone hydrochloride

概要

説明

塩酸エペリゾンは、骨格筋と血管平滑筋の両方を弛緩させる抗痙攣薬です。筋強直、筋肉の硬直、痙縮などの状態の治療に一般的に使用されます。 この化合物は、有意な鎮静作用を引き起こすことなく、血行を改善し、痛みの反射を抑制する能力で知られています .

2. 製法

合成ルートと反応条件: 塩酸エペリゾンの合成には、いくつかの重要なステップが含まれます。

グリニャール反応: 2-ブロモエチルベンゼンは、グリニャール反応により1-(2-エチルフェニル)プロパノールを得るための出発物質として使用されます。

酸化反応: 1-(2-エチルフェニル)プロパノールは、その後酸化されて2-エチルプロピオフェノンを生成します。

マンニッヒ反応: 最後に、2-エチルプロピオフェノンは、パラホルムアルデヒドとピペリジン塩酸塩とのマンニッヒ反応を受けて、塩酸エペリゾンを生成します.

工業生産方法: 工業的な設定では、塩酸エペリゾンの生産は、通常、以下の手順を伴います。

- イソプロパノール、2-エチルプロピオフェノン、ピペリジン塩酸塩、およびポリホルムアルデヒドを混合する。

- 混合物を95〜100°Cで5時間還流する。

- イソプロパノールを蒸留し、イソプロピルエーテルを加えて生成物を結晶化する。

- 混合物を8〜10°Cに冷却し、遠心分離して粗生成物を得て、その後精製して高純度にする .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of eperisone hydrochloride involves several key steps:

Grignard Reaction: 2-bromoethylbenzene is used as a starting material to obtain 1-(2-ethylphenyl)propanol through a Grignard reaction.

Oxidation Reaction: The 1-(2-ethylphenyl)propanol is then oxidized to form 2-ethylpropiophenone.

Mannich Reaction: Finally, 2-ethylpropiophenone undergoes a Mannich reaction with paraformaldehyde and piperidine hydrochloride to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:

- Mixing isopropanol, 2-ethylpropiophenone, piperidine hydrochloride, and polyformaldehyde.

- Refluxing the mixture at 95-100°C for 5 hours.

- Distilling out isopropanol and adding isopropyl ether to crystallize the product.

- Cooling the mixture to 8-10°C and centrifuging to obtain the crude product, which is then refined to achieve high purity .

化学反応の分析

反応の種類: 塩酸エペリゾンは、以下を含むさまざまな化学反応を受けます。

酸化: 1-(2-エチルフェニル)プロパノールから2-エチルプロピオフェノンへの変換。

一般的な試薬と条件:

グリニャール試薬: 最初のステップで1-(2-エチルフェニル)プロパノールを形成するために使用されます。

酸化剤: 1-(2-エチルフェニル)プロパノールを2-エチルプロピオフェノンに変換するために使用されます。

マンニッヒ試薬: パラホルムアルデヒドとピペリジン塩酸塩は、最後のステップで使用されます.

主な生成物:

2-エチルプロピオフェノン: 合成中に形成される中間生成物。

塩酸エペリゾン: マンニッヒ反応によって得られた最終生成物.

4. 科学研究への応用

塩酸エペリゾンは、科学研究において幅広い用途があります。

科学的研究の応用

Eperisone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying antispasmodic drugs and their synthesis.

Biology: Investigated for its effects on muscle relaxation and vascular smooth muscle function.

Medicine: Widely used in clinical settings to treat muscle stiffness, spasticity, and myotonia. .

Industry: Utilized in the development of pharmaceutical formulations and transdermal patch systems.

作用機序

塩酸エペリゾンは、いくつかのメカニズムを通じてその効果を発揮します。

電位依存性チャネル遮断: 電位依存性チャネルを遮断し、筋肉の弛緩につながります。

ガンマ運動ニューロン発火の抑制: ガンマ運動ニューロンの自発的な放電を抑制することにより、筋肉紡錘の感受性を低下させます.

6. 類似の化合物との比較

塩酸エペリゾンは、しばしば他の筋肉弛緩薬や抗痙攣薬と比較されます。

チオコルチコシド: 両方の薬は筋肉の硬直と痙縮の治療に使用されますが、塩酸エペリゾンは鎮静作用の発現率が低くなっています.

バクロフェン: もう1つの筋肉弛緩薬ですが、塩酸エペリゾンが好まれます

類似化合物との比較

Eperisone hydrochloride is often compared with other muscle relaxants and antispasmodic drugs:

Thiocolchicoside: Both drugs are used to treat muscle stiffness and spasticity, but this compound has a lower incidence of sedation.

Baclofen: Another muscle relaxant, but this compound is preferred

生物活性

Eperisone hydrochloride is a centrally acting muscle relaxant widely used in clinical practice, particularly for treating conditions associated with muscular contractures, such as low back pain and spasticity. Its mechanism of action involves the inhibition of gamma-efferent firing and local vasodilation, which leads to muscle relaxation without significant central nervous system side effects. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic effects, and case studies.

Pharmacokinetics

This compound (chemical formula: C₁₄H₁₉ClN₂O) is rapidly absorbed after oral administration, with a peak plasma concentration achieved approximately 1.6 hours post-dose. The drug has a biological half-life of about 1.87 hours, indicating quick clearance from the body. A pharmacokinetic study involving healthy volunteers demonstrated that eperisone maintains tolerability even with repeated dosing over several days .

| Parameter | Value |

|---|---|

| Molecular Weight | 250.77 g/mol |

| Absorption Time | 1.6 hours |

| Half-life | 1.87 hours |

| Bioavailability | Rapid |

Eperisone exerts its muscle relaxant effects primarily through:

- Inhibition of Gamma-Efferent Firing : This reduces muscle tone by decreasing the excitability of alpha-motoneurons.

- Local Vasodilation : Eperisone induces vasodilation in skeletal muscles, enhancing blood flow and contributing to muscle relaxation .

Therapeutic Effects

Recent studies have highlighted additional therapeutic applications of eperisone beyond muscle relaxation:

- Pulmonary Fibrosis : Eperisone has shown promise in inhibiting fibroblast activation and reducing pulmonary fibrosis in animal models. In vitro studies indicated that eperisone preferentially reduces viable lung fibroblasts and inhibits TGF-β1-induced transdifferentiation into myofibroblasts, suggesting its potential as a treatment for idiopathic pulmonary fibrosis (IPF) .

Case Study: Efficacy in Pulmonary Fibrosis

A study conducted on ICR mice demonstrated that eperisone administration significantly inhibited bleomycin-induced pulmonary fibrosis. The results indicated a marked reduction in respiratory dysfunction and fibroblast activation compared to control groups treated with other anti-fibrotic agents like pirfenidone and nintedanib.

| Treatment Group | Fibrosis Score | Respiratory Function |

|---|---|---|

| Eperisone (250 mg/kg) | Significantly reduced | Improved |

| Pirfenidone | Moderate reduction | Slight improvement |

| Control | No change | No change |

Side Effects and Safety Profile

Eperisone is generally well-tolerated with minimal side effects related to the central nervous system. In clinical trials, adverse effects were rare, making it suitable for long-term use in patients with chronic conditions .

特性

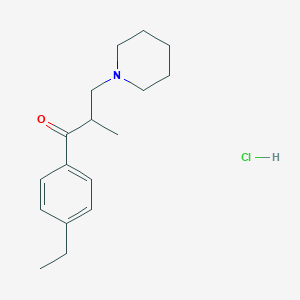

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXGNCCEYZRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047844 | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56839-43-1 | |

| Record name | Eperisone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eperisone Hydrochloride?

A1: this compound is a centrally acting muscle relaxant. While its exact mechanism is not fully elucidated, research suggests it acts primarily as a potent antagonist of the P2X7 receptor. [] This receptor is involved in pain signaling, and its inhibition likely contributes to the analgesic effects of this compound.

Q2: What are the downstream effects of P2X7 receptor antagonism by this compound?

A2: Blocking the P2X7 receptor can lead to a decrease in the release of pro-inflammatory cytokines and neurotransmitters involved in pain perception. This may contribute to the drug's muscle relaxant and pain-relieving effects. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H29NO•HCl, and its molecular weight is 327.9 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, research articles mention the use of UV spectrophotometry for this compound analysis. [, , , ] The maximum absorbance (λmax) for UV detection is reported around 260 nm. []

Q5: What are some challenges associated with the formulation of this compound?

A5: this compound exhibits a short biological half-life due to first-pass metabolism, leading to low bioavailability and short duration of action. []

Q6: What formulation strategies have been investigated to improve the bioavailability of this compound?

A6: Researchers have explored various approaches to overcome the limitations of oral this compound, including:

- Sustained-release matrix tablets: Using polymers like HPMC K4M and EC to control drug release. []

- Microencapsulation: Encapsulating the drug within Eudragit® RS100 to achieve controlled release profiles. []

- Transdermal patches: Delivering this compound through the skin for enhanced absorption and prolonged duration of action. []

- Water-in-oil microemulsions: Formulating microemulsions for transdermal delivery, demonstrating improved permeation and drug release compared to conventional creams. []

Q7: What is the typical half-life (T1/2) of this compound?

A7: The half-life of this compound has been reported to be approximately 2.7-2.8 hours. []

Q8: What analytical techniques are commonly employed for the analysis of this compound?

A8: Various methods have been developed and validated for the quantification of this compound, including:

- High-Performance Liquid Chromatography (HPLC): Frequently used with UV detection, this method offers sensitivity and selectivity for analyzing this compound in various matrices. [, , , , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): A cost-effective and efficient technique for simultaneous estimation of this compound in combination with other drugs. [, , , ]

- UV Spectrophotometry: A simple and rapid method for quantifying this compound in bulk and dosage forms, often based on its absorbance at specific wavelengths. [, , , , ]

- Linear Scanning Polarography: A sensitive method capable of detecting this compound at low concentrations. []

Q9: What are the essential parameters considered during the validation of analytical methods for this compound?

A9: Analytical method validation is crucial for ensuring reliable and accurate results. Key parameters assessed during validation include:

- Linearity: Demonstrating a proportional relationship between the drug concentration and the analytical response. [, , , , , , , , , , , , , , , ]

- Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. [, , , , , , , , , , , , , , , ]

- Precision: Evaluating the degree of agreement among individual test results under specified conditions, typically assessed as repeatability, intermediate precision, and reproducibility. [, , , , , , , , , , , , , , , ]

- Specificity: Assessing the method's ability to discriminate between the analyte (this compound) and other components in the sample. [, , , , ]

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentrations of this compound that can be reliably detected and quantified. [, , , , , , , ]

- Robustness: Evaluating the method's capacity to remain unaffected by small deliberate variations in method parameters. [, ]

Q10: What preclinical models are used to study the muscle relaxant activity of this compound?

A10: Researchers have used various animal models, particularly rat models, to evaluate the muscle relaxant effects of this compound. Common assessments include:

- Forelimb grip strength test: Measuring the force exerted by the rat's forelimbs to grasp a specialized apparatus. []

- Hanging test: Assessing the ability of rats to hang from a horizontal wire, which reflects muscle strength and coordination. []

Q11: What clinical studies have been conducted to assess the efficacy of this compound?

A11: this compound has been clinically investigated for its efficacy in various musculoskeletal conditions, including:

- Acute musculoskeletal spasm associated with low back pain: Randomized, double-blind, placebo-controlled trials have demonstrated significant improvements in pain and functional outcomes compared to placebo. []

- Lumbar disc herniation: Studies suggest that this compound, in combination with other therapies, may provide benefits in pain relief and functional improvement. [, ]

- Tension-type headache: Clinical observations indicate potential benefits of this compound, particularly in patients with co-existing depression and/or anxiety. [, ]

- Degenerative scoliosis: A study comparing chiropractic manipulation to this compound therapy found both to be effective in relieving pain and improving lumbar function. []

Q12: What are the known side effects associated with this compound?

A12: While generally well-tolerated, this compound can cause side effects, including nausea, abdominal pain, headache, and dizziness. [, ] These side effects are usually mild and transient.

Q13: Are there any reports of severe adverse reactions to this compound?

A13: Although rare, there have been reports of serious adverse reactions, including anaphylaxis, acute generalized exanthematous pustulosis (AGEP), and seizures, associated with this compound use. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。